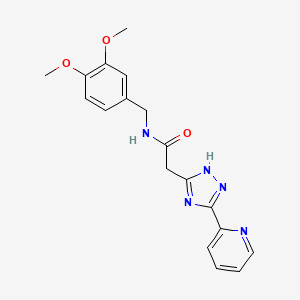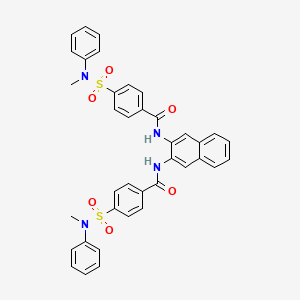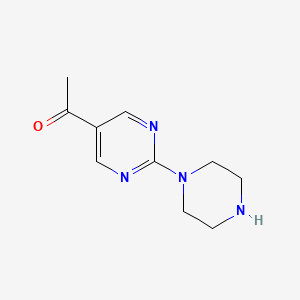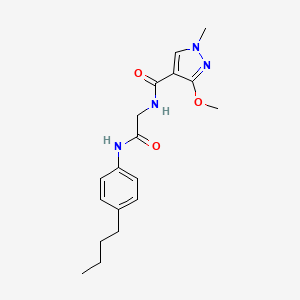
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide, also known as DMPTA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPTA is a derivative of 1,2,4-triazole, which is a heterocyclic organic compound that has been widely studied for its biological properties. In
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, such as DNA topoisomerase and tubulin. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including:
1. Antioxidant activity: this compound has been shown to exhibit antioxidant activity, which may contribute to its antimicrobial and antitumor properties.
2. Cytotoxicity: this compound has been shown to exhibit cytotoxicity, or toxicity to cells, which may contribute to its antitumor properties.
3. Metal ion binding: this compound has been shown to bind to metal ions, which may contribute to its metal ion binding and fluorescent imaging properties.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has several advantages and limitations for use in lab experiments:
Advantages:
1. Potent biological activity: this compound exhibits potent antimicrobial and antitumor activity, making it a promising compound for use in scientific research.
2. Metal ion binding: this compound can form metal complexes, which have potential applications in catalysis and as sensors for metal ions.
3. Fluorescent imaging: this compound can be used as a fluorescent probe for biological imaging, due to its ability to selectively bind to certain biomolecules.
Limitations:
1. Limited availability: this compound is not widely available and can be difficult to synthesize.
2. Toxicity: this compound exhibits cytotoxicity, which may limit its use in certain experiments.
3. Lack of understanding: The mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide, including:
1. Further study of the mechanism of action: More research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments for various diseases.
2. Development of metal complexes: this compound can form metal complexes, which have potential applications in catalysis and as sensors for metal ions. Further research is needed to develop these applications.
3. Development of fluorescent probes: this compound can be used as a fluorescent probe for biological imaging. Further research is needed to develop more effective fluorescent probes based on this compound.
4. Study of structure-activity relationships: More research is needed to understand the relationship between the structure of this compound and its biological activity, which may lead to the development of more potent compounds.
Synthesis Methods
The synthesis of N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with 3-amino-2-pyridinecarbonitrile to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield this compound. The reaction scheme is shown below:
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antifungal properties. It has also been studied for its potential as a ligand for metal ions and as a fluorescent probe for biological imaging. This compound has been used in various scientific research studies, including:
1. Antimicrobial activity: this compound has been shown to exhibit potent antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
2. Antitumor activity: this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as a chemotherapeutic agent.
3. Metal ion binding: this compound has been studied for its ability to bind to metal ions, such as copper and zinc, and to form metal complexes. These metal complexes have potential applications in catalysis and as sensors for metal ions.
4. Fluorescent imaging: this compound has been used as a fluorescent probe for biological imaging, due to its ability to selectively bind to certain biomolecules, such as proteins and nucleic acids.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-14-7-6-12(9-15(14)26-2)11-20-17(24)10-16-21-18(23-22-16)13-5-3-4-8-19-13/h3-9H,10-11H2,1-2H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTCEMLDJGUSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone]](/img/structure/B2868787.png)


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide](/img/structure/B2868795.png)
![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2868802.png)


